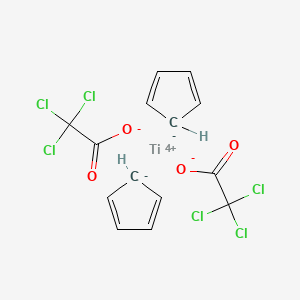

Titanocene bis(trichloroacetate)

Description

Properties

CAS No. |

91408-54-7 |

|---|---|

Molecular Formula |

C14H10Cl6O4Ti |

Molecular Weight |

502.8 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;titanium(4+);2,2,2-trichloroacetate |

InChI |

InChI=1S/2C5H5.2C2HCl3O2.Ti/c2*1-2-4-5-3-1;2*3-2(4,5)1(6)7;/h2*1-5H;2*(H,6,7);/q2*-1;;;+4/p-2 |

InChI Key |

XVPXMMDROCOUIY-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ti+4] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ti+4] |

Other CAS No. |

91408-54-7 |

Synonyms |

TBTA titanocene bis(trichloroacetate) |

Origin of Product |

United States |

Synthetic Methodologies for Titanocene Bis Trichloroacetate

Precursor Chemistry and Reactant Selection Strategies, with Emphasis on Titanocene (B72419) Dichloride Pathways

The most prevalent and well-established precursor for the synthesis of titanocene bis(trichloroacetate) is titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂. wikipedia.orgnih.gov Commonly abbreviated as Cp₂TiCl₂, this vibrant red, crystalline solid serves as a versatile starting material for a vast range of titanocene derivatives. wikipedia.org Its utility stems from the reactivity of the titanium-chlorine bonds, which are susceptible to nucleophilic substitution, allowing for the straightforward replacement of the chloride anions. wikipedia.orgnih.gov

The primary strategy for synthesizing titanocene dicarboxylates, including the trichloroacetate (B1195264) derivative, is the salt metathesis reaction. This involves reacting titanocene dichloride with a salt of the corresponding carboxylic acid. For titanocene bis(trichloroacetate), this would involve reacting Cp₂TiCl₂ with two equivalents of a trichloroacetate salt, such as sodium trichloroacetate (Cl₃CCOONa) or silver trichloroacetate (Cl₃CCOOAg). nih.govnih.gov The driving force for this reaction is typically the formation of a stable, often insoluble, inorganic salt like sodium chloride (NaCl) or silver chloride (AgCl), which shifts the equilibrium towards the desired product. nih.gov

Another key precursor that can be utilized is dimethyltitanocene, Cp₂Ti(CH₃)₂. nih.govnih.gov This reagent, known as the Petasis reagent, can react directly with two equivalents of trichloroacetic acid. nih.govorgsyn.org This pathway offers an alternative where the acid itself is used instead of its salt, and the reaction produces methane (B114726) gas as a byproduct.

The selection between these precursor pathways depends on factors like the availability and stability of the reagents, desired reaction conditions, and the ease of product purification. The titanocene dichloride pathway is the most common due to the commercial availability and relative stability of the precursor. nih.gov

| Precursor | Reactant | Typical Byproduct | Reference |

| Titanocene Dichloride (Cp₂TiCl₂) | Sodium Trichloroacetate | Sodium Chloride (NaCl) | nih.gov |

| Titanocene Dichloride (Cp₂TiCl₂) | Silver Trichloroacetate | Silver Chloride (AgCl) | nih.govnih.gov |

| Dimethyltitanocene (Cp₂Ti(CH₃)₂) | Trichloroacetic Acid | Methane (CH₄) | nih.govnih.gov |

Ligand Exchange Reactions and Reaction Conditions Optimization

The core of the synthesis is the ligand exchange reaction, where the two chloro ligands of Cp₂TiCl₂ are replaced by two trichloroacetate ligands. nih.govnih.gov Optimizing the conditions for this substitution is critical for maximizing the yield and purity of the final product.

The choice of solvent plays a significant role in the reaction's success. Solvents must be able to dissolve the titanocene precursor without reacting with it. Commonly used solvents for these types of reactions include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and chloroform (B151607) (CHCl₃). nih.govnih.gov The solubility of the carboxylate salt in the chosen solvent is also a key consideration to ensure an efficient reaction.

Crucially, all reactions involving titanocene dichloride and its derivatives must be conducted under strictly anhydrous and anaerobic conditions. chemicalbook.com Titanocene dichloride itself reacts with water, which can lead to the formation of oxo-bridged species and other impurities, ultimately lowering the yield of the desired product. nouryon.comgoogle.com To prevent this, syntheses are carried out under an inert atmosphere, such as dry nitrogen or argon, and all solvents and glassware must be rigorously dried before use. nih.gov

Precise stoichiometric control is essential. The reaction requires a 1:2 molar ratio of titanocene dichloride to the trichloroacetate salt to ensure the substitution of both chloride ligands. nih.gov Using an excess of the carboxylate salt can help drive the reaction to completion, but may complicate the purification process.

A significant enhancement in both reaction rate and yield can be achieved by using silver salts of the carboxylic acid (e.g., silver trichloroacetate) instead of sodium or potassium salts. nih.govnih.gov The reaction between Cp₂TiCl₂ and a silver carboxylate leads to the precipitation of silver chloride (AgCl), an extremely insoluble salt. According to Le Châtelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products. This precipitation provides a strong thermodynamic driving force, often resulting in faster reaction times (minutes vs. hours) and cleaner product formation with higher yields. nih.gov

| Method | Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

| Sodium Salt Method | Cp₂TiCl₂ + 2 Na(OOCR) | THF, 40°C, 4h | Simple, readily available salt | Slower reaction, equilibrium may not favor products completely | nih.gov |

| Silver Salt Method | Cp₂TiCl₂ + 2 Ag(OOCR) | THF, RT, 15 min | Fast, high yield, irreversible due to AgCl precipitation | Silver salts are more expensive | nih.govnih.gov |

| Dimethyltitanocene Method | Cp₂Ti(CH₃)₂ + 2 HOOCR | Toluene, RT | Avoids inorganic salt byproduct | Precursor is less stable and requires separate synthesis | nih.govorgsyn.org |

Alternative Synthetic Routes, including Fulvene-Based Approaches

While the ligand exchange on pre-formed titanocene dichloride is the most direct route, alternative methods exist for synthesizing the core titanocene scaffold itself, which can then be converted to the desired dicarboxylate. One of the most versatile of these alternative routes begins with fulvenes. nih.govresearchgate.net Fulvenes are derivatives of cyclopentadiene (B3395910) with an exocyclic double bond and are valuable precursors for creating substituted titanocene complexes. beilstein-journals.orgnih.gov

The general fulvene-based approach involves a two-step process:

Carbolithiation : A fulvene (B1219640) is reacted with an organolithium reagent. The organolithium compound adds to the exocyclic double bond of the fulvene, creating a substituted lithium cyclopentadienide (B1229720) intermediate. nih.gov

Transmetallation : This lithium salt is then reacted in situ with titanium tetrachloride (TiCl₄). The cyclopentadienide ligands displace two of the chloride ligands on the TiCl₄, forming the corresponding substituted titanocene dichloride. nih.govresearchgate.net

This method is particularly powerful for creating titanocenes with specifically designed substitutions on the cyclopentadienyl (B1206354) rings. nih.gov Once the substituted titanocene dichloride is synthesized via the fulvene route, it can then be subjected to the ligand exchange reactions described previously to yield the target titanocene bis(trichloroacetate).

Isolation and Purification Techniques for Research-Grade Samples

Obtaining analytically pure, research-grade titanocene bis(trichloroacetate) presents unique challenges. A critical issue is the compound's sensitivity. Many titanocene dicarboxylates are unstable on common chromatography media like silica (B1680970) gel or alumina, which can catalyze their decomposition. nih.gov Similarly, purification by recrystallization at elevated temperatures is often not feasible, as heating above 40-45 °C can cause partial degradation of the compound. nih.gov

Therefore, non-chromatographic methods are typically employed for isolation and purification. The standard procedure involves the following steps:

Filtration : After the reaction is complete, the solid byproduct (NaCl or AgCl) is removed by filtration. This is a crucial step to separate the desired organometallic product from the inorganic salts. nih.gov

Solvent Removal : The solvent from the filtrate is removed under reduced pressure (e.g., using a rotary evaporator) at or below room temperature to avoid thermal decomposition. This yields the crude solid product. nih.gov

Washing : The resulting solid is then washed with a cold, non-polar solvent in which the titanocene product is poorly soluble, but in which organic impurities are soluble. Pentane and hexane (B92381) are commonly used for this purpose. nih.gov This step effectively removes unreacted starting materials and organic side products.

Drying : The purified solid product is then dried under high vacuum to remove any residual solvent, yielding the final research-grade sample. nih.gov

Given the compound's sensitivity, proper storage under an inert atmosphere and away from light and moisture is essential to maintain its integrity. nouryon.com

Single-Crystal X-ray Diffraction Analysis of Solid-State Molecular Architectures

The central titanium(IV) atom in titanocene complexes is coordinated by two cyclopentadienyl (Cp) rings and two anionic ligands, in this case, trichloroacetate groups. The geometry around the titanium atom is best described as a distorted tetrahedron, with the centroids of the two Cp rings and the coordinating oxygen atoms of the two trichloroacetate ligands occupying the vertices nih.gov.

The key bond parameters for titanocene complexes are well-established. The Ti-C bond distances to the carbons of the cyclopentadienyl rings are typically uniform, confirming the pentahapto (η⁵) coordination of these ligands nih.gov. The angle formed by the centroids of the Cp rings and the titanium atom (Cp-Ti-Cp) and the angle between the anionic ligands (O-Ti-O) are characteristic of this structural class. In the analogous compound Titanocene difluoride, [Ti(η⁵-C₅H₅)₂F₂], the F-Ti-F angle is 96.0°, while the Cp-Ti-Cp angle is 128.53° nih.gov. It is expected that the O-Ti-O angle in Titanocene bis(trichloroacetate) would be influenced by the steric bulk of the trichloroacetate ligands.

Table 1: Representative Bond Lengths in Titanocene(IV) Complexes

| Bond | Typical Length (Å) | Compound Example |

|---|---|---|

| Ti-Cp (centroid) | ~2.06 | [Ti(η⁵-C₅H₅)₂Cl₂] |

| Ti-C (Cp ring) | ~2.37 | [Ti(η⁵-C₅H₅)₂Cl₂] nih.gov |

| Ti-F | 1.85 - 1.86 | [Ti(η⁵-C₅H₅)₂F₂] nih.gov |

| Ti-Cl | ~2.37 | [Ti(η⁵-C₅H₅)₂Cl₂] wikipedia.org |

Table 2: Representative Bond Angles in Titanocene(IV) Complexes

| Angle | Typical Value (°) | Compound Example |

|---|---|---|

| Cp-Ti-Cp | 128 - 132 | [Ti(η⁵-C₅H₅)₂F₂] nih.gov |

| F-Ti-F | 96.0 | [Ti(η⁵-C₅H₅)₂F₂] nih.gov |

Data presented is based on analogous titanocene structures to predict the expected parameters for Titanocene bis(trichloroacetate).

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces such as van der Waals interactions and, where applicable, hydrogen bonding. In the crystal structure of titanocene complexes, molecules typically pack to maximize space-filling efficiency nih.gov. For Titanocene bis(trichloroacetate), the bulky and highly electronegative trichloroacetate ligands would be expected to play a significant role in dictating the packing arrangement. Intermolecular interactions involving the chlorine atoms of the trichloroacetate groups and the hydrogen atoms of the cyclopentadienyl rings of adjacent molecules are likely to be a defining feature of the crystal lattice.

Chemical Reactivity and Mechanistic Investigations

Ligand Substitution Reactions: Kinetics and Thermodynamics

Ligand substitution is a fundamental reaction class for titanocene (B72419) complexes, often proceeding via the nucleophilic displacement of ancillary ligands. For Titanocene bis(trichloroacetate), this involves the substitution of the trichloroacetate (B1195264) groups. The synthesis of such dicarboxylate complexes from Titanocene dichloride, typically through reaction with sodium or silver salts of the corresponding carboxylic acid, is itself a ligand substitution reaction.

Research into the synthesis of titanocene dicarboxylates has shown that reaction conditions such as temperature and time are critical. Prolonged reaction times or elevated temperatures can lead to the decomposition of the desired product, indicating that both kinetic and thermodynamic factors govern the stability and formation of these compounds mdpi.com. While specific kinetic and thermodynamic parameters for the substitution of the trichloroacetate ligand are not extensively documented, the general principles of coordination chemistry suggest that the process is influenced by the strength of the incoming nucleophile and the stability of the resulting complex. The substitution of a coordinated ligand by a free ligand is a significant phenomenon in coordination chemistry, with the relative stability of the resulting complex, governed by factors like bond energies, often driving the reaction forward samipubco.com.

The reactivity of titanocene derivatives is profoundly influenced by both steric and electronic factors associated with their ligands. Modifications to the cyclopentadienyl (B1206354) (Cp) rings or the ancillary ligands can dramatically alter the compound's behavior.

Electronic Factors: The trichloroacetate ligand is characterized by the strong electron-withdrawing effect of the three chlorine atoms on the alpha-carbon. This significantly influences the electron density at the titanium center. Compared to less halogenated carboxylates, the trichloroacetate groups make the titanium atom more electrophilic and susceptible to nucleophilic attack. This electronic effect is also a key determinant of the compound's redox properties.

Steric Factors: While the trichloroacetate ligand itself is not exceptionally bulky, steric hindrance can play a significant role in the reactivity of the broader titanocene framework. For instance, introducing bulky substituents on the cyclopentadienyl rings can weaken the bonds to other ligands, potentially facilitating their substitution ubc.ca. Excessive steric crowding can render a complex unstable researchgate.net. In the context of ligand substitution, the steric profile of an incoming ligand must be compatible with the available space at the metal center, which is defined by the bent sandwich structure of the bis(cyclopentadienyl)titanium moiety.

Redox Chemistry and Electrochemical Behavior

The redox activity of titanocene complexes is central to many of their applications and is a key area of mechanistic investigation. The titanium center in Titanocene bis(trichloroacetate) is in the +4 oxidation state, and its reduction is a critical step in its proposed biological mechanisms of action.

Cyclic voltammetry (CV) is a standard technique used to probe the redox behavior of titanocene complexes. It provides data on the oxidation and reduction potentials, which correspond to the energy levels of the frontier molecular orbitals nih.gov. For titanocene(IV) dicarboxylates, CV studies typically reveal a reduction process corresponding to the Ti(IV)/Ti(III) couple. In some cases, a subsequent Ti(III)/Ti(II) reduction can also be observed.

| Compound | Substituent on Benzoate (B1203000) Ligand | Epc (TiIV/TiIII) [V] | Epa (TiIII/TiIV) [V] | ΔEp [mV] |

|---|---|---|---|---|

| Titanocene bis(4-methoxybenzoate) | 4-OCH3 (Electron-donating) | -1.22 | -1.12 | 100 |

| Titanocene bis(benzoate) | -H (Neutral) | -1.14 | -1.06 | 80 |

| Titanocene bis(4-azidobenzoate) | 4-N3 (Electron-withdrawing) | -1.07 | -1.00 | 70 |

| Titanocene bis(pentafluorobenzoate) | -C6F5 (Strongly electron-withdrawing) | -0.90 | -0.82 | 80 |

Table 1: Electrochemical potentials for a series of titanocene(IV) dicarboxylates, illustrating the effect of electron-donating and electron-withdrawing substituents on the reduction potential. Data obtained in DMF with 0.05 M Bu4NClO4 as the supporting electrolyte, referenced against Ag/AgCl/KCl (sat.). Adapted from related research mdpi.com.

The data show that electron-withdrawing groups on the carboxylate ligand lead to a less negative (anodic shift) reduction potential, making the complex easier to reduce. Given that the trichloroacetate group is a very strong electron-withdrawing group due to the inductive effect of the chlorine atoms, it can be inferred that the reduction potential for Titanocene bis(trichloroacetate) would be significantly less negative than that of Titanocene bis(benzoate), and likely comparable to or even less negative than that of Titanocene bis(pentafluorobenzoate).

The redox potential of a titanocene complex is directly linked to its chemical reactivity mdpi.com. A lower (less negative) reduction potential indicates that the compound is a stronger oxidizing agent and can be more readily reduced by biological reducing agents like glutathione (B108866) mdpi.com. The reduction of the Ti(IV) center is considered a crucial activation step, leading to the formation of reactive Ti(III) and subsequently Ti(II) species mdpi.com.

Therefore, acceptor ligands, such as trichloroacetate, are considered promising for designing biologically active titanocene derivatives because they facilitate this initial reduction step. By making the Ti(IV) center easier to reduce, the ligand structure directly modulates the compound's potential cytotoxic activity mdpi.com.

Hydrolytic Stability and Decomposition Pathways in Controlled Environments

A significant challenge for many organometallic compounds in aqueous environments is their susceptibility to hydrolysis. Titanocene bis(trichloroacetate) exhibits enhanced hydrolytic stability compared to its precursor, Titanocene dichloride. This increased stability is a general feature of titanocene dicarboxylates.

The primary reason for this stability is the high affinity of titanium for oxygen. The formation of a strong Ti-O bond is thermodynamically more favorable than the formation of a Ti-Cl bond, making the displacement of chloride ligands by water a rapid process mdpi.com. Replacing the chloride ligands with oxygen-donating carboxylate ligands significantly slows this hydrolytic decomposition mdpi.com. In comparative studies, the hydrolysis of Titanocene dichloride was too rapid to be measured under conditions where its carboxylate analogues showed measurable stability over time mdpi.com.

The decomposition pathway in aqueous media generally involves the sequential loss of the ancillary ligands (trichloroacetate) and eventually the cyclopentadienyl rings, leading to the formation of titanium oxo/hydroxo species.

The rate of hydrolysis is highly dependent on the experimental conditions, particularly the solvent system and the concentration of the complex. Studies on the hydrolytic stability of titanocene dicarboxylates are often conducted in mixed solvent systems, such as DMSO/water, to ensure initial solubility.

Reactions with Specific Organic Substrates (Non-Biological Contexts)

Titanocene complexes, particularly those capable of forming the titanocene(III) species, Cp₂TiCl, are powerful reagents for initiating radical reactions through single-electron transfer (SET). The reactivity of titanocene bis(trichloroacetate) is expected to follow similar pathways, likely involving in situ reduction to a Ti(III) species or direct reaction with substrates under appropriate conditions.

The foundational step in many reactions catalyzed or mediated by titanocene complexes is a single-electron transfer (SET) process. In the case of titanocene(III) species, which can be generated from titanocene(IV) precursors, the transfer of a single electron to a substrate initiates a radical cascade. This process is particularly effective for the activation of certain functional groups. For instance, the reaction of a Cp₂Ti(III) complex with an epoxide results in the homolytic cleavage of a C-O bond to form a β-titanoxy radical. This SET mechanism is a key feature of titanocene chemistry and is responsible for its utility in promoting a wide range of radical reactions. The versatility of this system allows for various subsequent transformations, including reductions, isomerizations, and bond-forming reactions, all proceeding under mild conditions.

Titanocene(III) reagents are well-documented to mediate the regioselective ring-opening of epoxides. This reaction proceeds via an inner-sphere electron transfer, where the epoxide coordinates to the titanium center prior to the electron transfer event. This coordination leads to the formation of a transient titanocene(III)-epoxide complex, which then undergoes homolytic cleavage of one of the C-O bonds. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the epoxide substituents, generally favoring the formation of the more stable radical intermediate.

The resulting β-titanoxy radical is a versatile intermediate that can participate in subsequent reactions. When the epoxide substrate contains a suitably positioned unsaturated moiety (such as an alkene, alkyne, or carbonyl group), an intramolecular cycloaddition can occur. This radical cyclization is a powerful method for the construction of cyclic structures, including those found in complex natural products. The diastereoselectivity of these cyclizations is often high, making it a valuable tool in stereoselective synthesis.

Table 1: Examples of Titanocene-Mediated Epoxide Ring-Opening and Cyclization

| Epoxide Substrate | Unsaturated Moiety | Product Type | Reference |

| Acyclic epoxypolyenes | Alkene | Cyclic terpenoids | researchgate.net |

| Epoxy-enones | Alkene | Bicyclic ketones | researchgate.net |

| Epoxy-alkynes | Alkyne | Cyclopentanols | nih.gov |

The radical intermediates generated through titanocene-mediated SET processes are highly valuable for the formation of new carbon-carbon bonds. The β-titanoxy radicals formed from epoxide ring-opening can undergo intermolecular addition to activated olefins, such as α,β-unsaturated esters or nitriles. This allows for the construction of more complex molecular skeletons.

Furthermore, titanocene complexes can catalyze Barbier-type reactions, where an organic halide is coupled with a carbonyl compound in the presence of a reducing agent. The titanocene(III) species, generated in situ, reacts with the organic halide to form an organotitanium intermediate, which then adds to the carbonyl group. This methodology has been successfully applied to the allylation, propargylation, and benzylation of aldehydes and ketones. A significant advantage of these titanium-mediated C-C bond-forming reactions is their high functional group tolerance and mild reaction conditions.

Table 2: Scope of Titanocene-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Substrates | Key Intermediate | Product Class |

| Intermolecular Radical Addition | Epoxides, Activated Alkenes | β-titanoxy radical | Functionalized Alcohols |

| Barbier-type Allylation | Allylic Halides, Aldehydes/Ketones | Allyltitanium species | Homoallylic Alcohols |

| Carbocarboxylation | Dienes/Alkenes, Organic Halides, CO₂ | Organotitanium species | Carboxylic Acids mdpi.com |

Photochemical Reactivity and Light-Induced Transformations

Titanocene dichloride has been shown to act as a photoredox catalyst, and it is plausible that titanocene bis(trichloroacetate) could exhibit similar photochemical reactivity. Upon irradiation with light, titanocene(IV) complexes can be excited to a more reactive state, enabling them to participate in electron transfer processes. For example, in the presence of a suitable amine as a sacrificial electron donor, the excited titanocene(IV) species can be reduced to a titanocene(III) complex. This photochemically generated Ti(III) species can then engage in the same radical chemistry described above, such as epoxide ring-opening.

The use of light to drive these transformations offers a "green" alternative to the use of stoichiometric reducing agents. Recent studies have investigated the fundamental photochemical mechanisms of titanocene-based photoredox systems, elucidating the key steps of intersystem crossing and one-electron reduction. This research opens up new avenues for the development of sustainable and efficient catalytic processes based on earth-abundant titanium. mdpi.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Titanocene (B72419) bis(trichloroacetate), specific DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. However, published studies detailing these calculations for this specific compound could not be located.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. This process would yield crucial data on bond lengths, bond angles, and dihedral angles for Titanocene bis(trichloroacetate). Following optimization, vibrational frequency analysis can predict the molecule's infrared (IR) spectrum. These theoretical frequencies are instrumental in interpreting experimental IR spectra and confirming the calculated minimum energy structure. Without dedicated computational studies, these structural and vibrational parameters for Titanocene bis(trichloroacetate) remain undetermined.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. An FMO analysis for Titanocene bis(trichloroacetate) would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insights into its potential reaction mechanisms. This specific analysis for Titanocene bis(trichloroacetate) does not appear to be available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. For Titanocene bis(trichloroacetate), an NBO analysis would quantify the nature of the bonds between the titanium center and the cyclopentadienyl (B1206354) and trichloroacetate (B1195264) ligands, as well as the delocalization of electron density throughout the molecule. Such a detailed electronic structure analysis has been performed for other titanocene complexes, but specific findings for the trichloroacetate derivative are absent from the available research.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) electronic transitions, and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and electronic properties. While experimental spectroscopic data exists for a wide range of titanocene compounds, predicted spectroscopic parameters for Titanocene bis(trichloroacetate) based on high-level computational models are not documented in the searched scientific papers.

Reaction Pathway Elucidation and Transition State Locating

Understanding the mechanisms of reactions involving Titanocene bis(trichloroacetate) requires computational elucidation of reaction pathways. This involves mapping the energy changes as reactants transform into products, including the identification of high-energy transition states.

Potential Energy Surface Scans and Intrinsic Reaction Coordinate (IRC) Calculations

Potential Energy Surface (PES) scans are performed to explore the energy landscape of a chemical reaction, helping to locate transition states. Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that it connects the reactants and products, thereby validating the proposed reaction mechanism. These advanced computational techniques would be invaluable for understanding the reactivity of Titanocene bis(trichloroacetate), for instance, in catalytic cycles or decomposition pathways. However, specific studies applying these methods to Titanocene bis(trichloroacetate) have not been found.

Kinetic Barriers and Rate Constant Predictions

The prediction of kinetic barriers and rate constants is crucial for understanding the reaction mechanisms and stability of a compound. For Titanocene bis(trichloroacetate), this would be particularly relevant for processes such as ligand exchange reactions or hydrolysis, which are often key to the biological activity of titanocene-based drugs. mdpi.com

Methodology and Application:

Theoretical chemists employ methods like Density Functional Theory (DFT) and ab initio calculations to map out the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy, or kinetic barrier, can be determined. This information is then used within the framework of Transition State Theory (TST) to estimate the rate constant of the reaction.

While no specific studies on the kinetic barriers of Titanocene bis(trichloroacetate) have been found, research on other titanocene derivatives has utilized quantum chemical calculations to explore their reaction mechanisms. For instance, DFT calculations have been used to study the proton-induced dissociation of alkylammonium-functionalized titanocene derivatives, correlating the computed free energy change with experimental anticancer activity. acs.org Such studies highlight how computational methods can elucidate the factors governing the reactivity and stability of these complexes.

Due to the lack of specific research, a data table for the kinetic barriers and rate constants of Titanocene bis(trichloroacetate) cannot be provided.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes that occur in solution, which is particularly important for understanding the behavior of metallocene-based drugs in a biological environment. youtube.com

Applications to Titanocene bis(trichloroacetate):

MD simulations of Titanocene bis(trichloroacetate) in an aqueous environment could be used to investigate:

Solvation structure: How water molecules arrange themselves around the titanocene complex.

Hydrolysis mechanisms: The step-by-step process of the displacement of the trichloroacetate ligands by water molecules. The hydrolytic instability of titanocene dichloride is a known factor in its biological activity, and titanocene carboxylates have been shown to be more resistant to hydrolysis. mdpi.com

Conformational dynamics: The flexibility of the cyclopentadienyl rings and the trichloroacetate ligands.

Interactions with biomolecules: How the titanocene complex might bind to proteins or DNA, which is a crucial aspect of its potential mechanism of action as an anticancer agent.

Although MD simulations are a powerful tool for studying such systems, mdpi.com a search of the current literature did not yield any studies that have applied this technique specifically to Titanocene bis(trichloroacetate).

Consequently, a data table detailing the dynamic behavior of Titanocene bis(trichloroacetate) in solution cannot be generated.

Catalytic Applications in Organic and Inorganic Synthesis Non Biological

Olefin Polymerization and Copolymerization Catalysis

Titanocene-based catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), are highly effective for olefin polymerization. acs.orgnouryon.com While specific data on titanocene (B72419) bis(trichloroacetate) is limited in this direct application, the principles are well-established for the broader class of titanocene dichlorides and their derivatives. nouryon.com The trichloroacetate (B1195264) ligands, being more electron-withdrawing than chloride, can be expected to influence the electronic nature and reactivity of the active titanium center.

The polymerization process begins with the activation of the titanocene precursor by a co-catalyst, typically an aluminum alkyl like MAO. This step involves alkylation of the titanium center and abstraction of a ligand (e.g., trichloroacetate) to generate a catalytically active, cationic titanium(IV) species.

Chain Growth: The primary mechanism for chain growth is the migratory insertion of an olefin monomer into the titanium-carbon bond of the active catalyst. The olefin coordinates to the vacant site on the titanium atom, followed by insertion, which extends the polymer chain by one monomer unit and regenerates the vacant site for the next monomer to bind.

Chain Termination: The polymerization process is concluded by chain termination or transfer reactions. A dominant pathway for titanocene catalysts is β-hydride elimination, where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the titanium center, releasing the polymer as an α-olefin and forming a titanium-hydride species. acs.org This hydride can then initiate a new polymer chain.

The structure of the titanocene catalyst profoundly impacts the properties of the resulting polymer, such as molecular weight, stereochemistry, and comonomer incorporation. mdpi.com The ligand framework around the titanium center dictates the stereoselectivity of the polymerization.

Stereoselectivity: For propylene (B89431) polymerization, C2-symmetric ansa-titanocenes (where the two cyclopentadienyl (B1206354) rings are bridged) can produce highly isotactic polypropylene (B1209903) due to the chiral environment they create around the active site. acs.org This forces the incoming monomer to adopt a specific orientation before insertion.

Molecular Weight: The steric bulk of the ligands on the cyclopentadienyl rings influences the rate of chain termination relative to propagation. acs.org More sterically hindered catalysts can lead to polymers with higher molecular weights. acs.org

Copolymerization: The electronic and steric properties of the catalyst also affect its ability to copolymerize different olefins. Half-titanocene complexes, for example, have been extensively studied for their ability to copolymerize ethylene (B1197577) with α-olefins like 1-hexene. mdpi.comrsc.org

| Catalyst Feature | Influence on Polymer Properties | Research Finding |

| Ligand Symmetry (e.g., C2-Symmetry) | Controls stereochemistry (e.g., isotacticity in polypropylene). | C2-symmetric titanocenes yield highly isotactic polypropylene with minimal defects. acs.org |

| Steric Hindrance of Ligands | Affects molecular weight and catalyst activity. | Increased steric bulk can lead to higher molecular weight polymers. acs.org |

| Ancillary Ligands (e.g., Phenoxy) | Modulates catalytic activity and thermal stability. | Half-titanocenes with specific phenoxy ligands show high activity for ethylene polymerization at elevated temperatures. mdpi.com |

| Bridging Group (in ansa-metallocenes) | Influences rigidity and stereocontrol. | Silyl-bridged bis-indenyl titanocenes are precise catalysts for producing defect-free isotactic polypropylene. acs.org |

Functional Group Transformations and C-X Bond Activation

Titanocene(III) species, often generated in situ from titanocene(IV) precursors like titanocene dichloride, are potent single-electron transfer (SET) reagents. This reactivity is harnessed for a variety of functional group transformations and the activation of carbon-heteroatom (C-X) bonds. While titanocene bis(trichloroacetate) can serve as a precursor, many studies utilize the more common titanocene dichloride.

The Ti(III)/Ti(IV) redox couple is central to these transformations. nih.gov Titanocene(III) can reductively cleave C-X bonds (where X is a halogen or oxygen in an epoxide), generating carbon-centered radicals. researchgate.netnih.gov These radical intermediates can then participate in a range of useful synthetic reactions. A notable application is the reductive transmetalation to form Grignard and organozinc reagents from functionalized substrates that might otherwise be incompatible with classical methods. nih.gov The addition of phosphine (B1218219) ligands has been shown to accelerate this C-X activation, allowing reactions to proceed at lower temperatures. nih.govscispace.com

Cyclization Reactions in Organic Synthesis

Titanocene-catalyzed radical cyclizations are a powerful tool in organic synthesis, enabling the construction of various ring systems. researchgate.netnih.gov The process typically involves the generation of a radical from an acyclic precursor, which then undergoes an intramolecular cyclization.

A common strategy involves the reaction of a titanocene(III) complex with an epoxide containing an unsaturated moiety (like an olefin or alkyne). researchgate.netnih.gov The titanocene mediates the homolytic opening of the epoxide ring to form a β-titanoxyl radical. This radical can then add to the internal unsaturated group, leading to the formation of a new ring. researchgate.net This methodology has been successfully applied to the synthesis of complex natural products, including terpenoids, by facilitating the creation of five-, six-, and even seven-membered rings with high stereo- and regioselectivity. nih.govacs.org The use of titanocene(III) catalysts has proven particularly effective for challenging 7-endo cyclizations. acs.org

"Click" Chemistry and Related Copper-Catalyzed Processes involving TBTA Analogues

The term "click chemistry" is most famously associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A key component in modern CuAAC reactions is the use of stabilizing ligands for the copper(I) catalyst. One of the most prominent ligands is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). orgsyn.orgbaseclick.euwikipedia.org TBTA is a tertiary amine with three triazole groups that chelates to the copper(I) ion, protecting it from oxidation and disproportionation, thereby enhancing its catalytic activity and lifetime. baseclick.euwikipedia.org

While titanocene bis(trichloroacetate) is not directly involved in this specific copper-catalyzed process, the synthesis of the TBTA ligand itself relies on the fundamental azide-alkyne cycloaddition reaction it is designed to promote. orgsyn.org The connection to titanocene chemistry is thematic, as both fields involve the use of transition metal complexes to catalyze powerful bond-forming reactions with broad synthetic utility. There are no well-documented instances of titanocene analogues of TBTA being used in click chemistry.

Asymmetric Catalysis with Chiral Titanocene Derivatives

Introducing chirality into the titanocene ligand framework allows for the development of catalysts for asymmetric synthesis, where one enantiomer of a product is formed preferentially. Chiral titanocene complexes have been successfully employed as catalysts in a variety of enantioselective transformations.

Examples include:

Asymmetric Hydrogenation: Chiral titanocene catalysts have been developed for the asymmetric hydrogenation of imines and enamines, producing chiral amines and β-amino acid derivatives with high enantioselectivity. acs.orgacs.org

Diels-Alder Reactions: Stable, chiral diaquo titanocene complexes can catalyze asymmetric Diels-Alder reactions, providing good enantioselectivity. rsc.org

Epoxide Opening: Chiral titanocene complexes can act as regiodivergent photoredox catalysts. nih.gov Depending on the enantiomer of the catalyst used, selective ring-opening of epoxides can yield either 1,3- or 1,4-diols from a common starting material. nih.gov

Epoxidation: Chiral titanocene-tartrate complexes have been shown to catalyze the asymmetric epoxidation of allylic alcohols. researchgate.net

These applications underscore the principle that modifying the cyclopentadienyl ligands with chiral auxiliaries can effectively translate stereochemical information from the catalyst to the product.

Coordination Chemistry Principles and Ligand Effects

Denticity and Coordination Modes of Trichloroacetate (B1195264) Ligands

The trichloroacetate ligand (CCl₃COO⁻), derived from trichloroacetic acid, is a carboxylate ligand. In coordination chemistry, carboxylates can exhibit several binding modes, primarily acting as monodentate or bidentate ligands. As a monodentate ligand, only one of the oxygen atoms coordinates to the metal center. As a bidentate ligand, both oxygen atoms bind to the same metal center in a chelating fashion or bridge two different metal centers.

Research on various titanocene (B72419) dicarboxylates suggests that both monodentate and bidentate coordination modes are possible. For instance, studies on titanocene derivatives with substituted benzoate (B1203000) ligands have been synthesized and characterized, providing insight into the bonding of carboxylates to the Cp₂Ti(IV) moiety. mdpi.comnih.gov It has been suggested that acceptor carboxylate ligands and ligands that bind bidentately to the titanium atom are favorable for creating biologically active titanocene derivatives. mdpi.com Given the strong electron-withdrawing nature of the trichloromethyl group, the trichloroacetate ligand is a weak base, which could influence its binding mode. The steric demand of two bulky trichloroacetate ligands within the wedge-like space provided by the bent Cp₂Ti unit is a critical factor in determining the final coordination geometry.

Table 1: Potential Coordination Modes of Trichloroacetate Ligands in Titanocene Complexes

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the carboxylate group binds to the titanium center. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate ligand bind to the titanium center, forming a four-membered ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate ligand binds to a different titanium center, leading to polymeric or dimeric structures. |

Influence of Cyclopentadienyl (B1206354) Ligands on the Titanium Coordination Sphere

The two cyclopentadienyl (Cp) ligands are fundamental to the structure of titanocene complexes. They are not passive spectators; instead, they actively shape the coordination environment around the titanium atom. In titanocene derivatives like Titanocene bis(trichloroacetate), the Cp ligands are arranged in a bent-sandwich or wedge-like geometry, a hallmark of d⁰ metallocenes such as those of Ti(IV). pharmacy180.com This arrangement is a direct consequence of the need to accommodate additional ligands (the trichloroacetates in this case) in the coordination sphere.

The coordination of the two Cp ring centroids and the two ancillary ligands results in a distorted tetrahedral geometry around the titanium center. nih.gov Structural studies of related titanocene dihalides provide precise data on this geometry. For example, in titanocene difluoride, the angle between the centroids of the cyclopentadienyl rings and the titanium atom (Centroid-Ti-Centroid) is approximately 128.53°. nih.gov This angle dictates the space available for the other ligands.

Substitution on the cyclopentadienyl rings can further tune the coordination sphere. Introducing bulky substituents on the Cp rings can increase steric hindrance, affecting the orientation and bond angles of the other ligands. For example, the introduction of tert-butoxycarbonyl groups onto the Cp rings of titanocene dichloride leads to a decrease in the dihedral angle between the planes of the two Cp rings (from 58.5° in the parent compound to 52.56° in the substituted version) and an elongation of the titanium-cyclopentadienyl centroid distances. nih.gov This demonstrates that the Cp ligands are not rigid components but are integral to the sterically and electronically adaptable framework of the molecule.

Table 2: Structural Parameters of Titanocene Dihalide Analogues

| Compound | Cp(centroid)-Ti-Cp(centroid) Angle (°) | X-Ti-X Angle (°) | Dihedral Angle between Cp Planes (°) | Reference |

| [Ti(η⁵-C₅H₅)₂F₂] | 128.53 | 96.0 | 53.49 | nih.gov |

| [Ti(η⁵-C₅H₅)₂Cl₂] | ~130 | 95 | 58.5 | nih.govnih.gov |

| [Ti(C₁₀H₁₃O₂)₂Cl₂]* | 129.90 | 95.23 | 52.56 | nih.gov |

| Note: C₁₀H₁₃O₂ represents a tert-butoxycarbonyl-substituted cyclopentadienyl ligand. |

Electronic and Steric Effects of Ligand Modification on Reactivity and Selectivity

Modifying the ligands in Titanocene bis(trichloroacetate)—either the cyclopentadienyl rings or the trichloroacetate groups—can profoundly impact the compound's reactivity and selectivity through steric and electronic effects.

Electronic Effects: The electronic nature of the titanocene complex is crucial for its chemical transformations. The reactivity of many titanocene(IV) complexes involves an initial reduction to a more reactive Ti(III) species. mdpi.com The ease of this reduction is measured by the complex's redox potential, which can be finely tuned by ligand modifications.

Modification of Carboxylate Ligands: A systematic study on titanocene dicarboxylates with various substituents on benzoate ligands demonstrated a clear relationship between the electronic properties of the substituent and the reduction potential of the Ti(IV)/Ti(III) couple. Electron-withdrawing groups on the carboxylate ligand make the titanium center more electrophilic, facilitating its reduction. Therefore, titanocenes with acceptor carboxylate ligands are more easily reduced. mdpi.com The trichloroacetate ligand, with its strongly electron-withdrawing CCl₃ group, is expected to make the titanium center in Titanocene bis(trichloroacetate) relatively easy to reduce compared to titanocene derivatives with electron-donating carboxylate ligands.

Modification of Cyclopentadienyl Ligands: The electron density at the metal center is also heavily influenced by the Cp ligands. Attaching electron-donating groups (like alkyl groups) to the Cp rings increases the electron density on the titanium, making it harder to reduce (a more negative redox potential). Conversely, electron-withdrawing substituents (like esters or perfluoroalkyl groups) decrease the electron density at the titanium center, making it easier to reduce. diva-portal.orgnih.gov The ability to tune the reduction potential over a wide range (from 0.85 to 2.15 V vs Fc+/Fc) by modifying both the Cp and ancillary ligands highlights the delicate electronic interplay. diva-portal.org

Steric Effects: Steric hindrance plays a critical role in controlling access to the metal center, thereby influencing reaction rates and selectivity.

Modification of Cyclopentadienyl Ligands: Increasing the steric bulk of the Cp ligands, for instance by using pentamethylcyclopentadienyl (Cp*) instead of Cp, can shield the titanium center. This can prevent the coordination of bulky substrates or favor the attack of smaller reagents. In catalysis, such steric tuning is essential for achieving high selectivity. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly in Non-Biological Systems

In the solid state, molecules of Titanocene bis(trichloroacetate) are not isolated entities but can engage in various intermolecular interactions, leading to the formation of higher-order supramolecular structures. These non-covalent interactions, though weaker than covalent bonds, are directional and can dictate the crystal packing of the compound.

While the specific crystal packing of Titanocene bis(trichloroacetate) is not detailed in the provided sources, analysis of closely related structures offers significant insight. For example, the crystal structure of a titanocene dichloride derivative bearing tert-butyl ester groups on the cyclopentadienyl rings reveals a network of intermolecular interactions. nih.gov In this compound, neighboring molecules are linked into chains along a crystallographic axis through C-H···O and C-H···Cl hydrogen bonds. These chains are further connected into dimerized pairs via other C-H···Cl interactions. nih.gov

For Titanocene bis(trichloroacetate), several types of intermolecular interactions can be anticipated:

Halogen Bonding: The three chlorine atoms on each trichloroacetate ligand are potential halogen bond donors. They can interact with electron-rich atoms (like oxygen atoms from the carboxylate group of a neighboring molecule) to form directional halogen bonds (C-Cl···O).

Hydrogen Bonding: The hydrogen atoms on the cyclopentadienyl rings can act as weak hydrogen bond donors, forming C-H···O or C-H···Cl interactions with the carboxylate oxygen atoms or the chlorine atoms of adjacent molecules.

These interactions can lead to the formation of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. The specific assembly will depend on the precise geometry of the molecule and the relative strengths of the different possible intermolecular interactions.

Table 3: Potential Intermolecular Interactions in Solid-State Titanocene bis(trichloroacetate)

| Interaction Type | Donor | Acceptor | Potential Motif |

| Halogen Bond | C-Cl (from CCl₃) | O =C (from carboxylate) | Chains, Dimers |

| Hydrogen Bond | C-H (from Cp ring) | O =C (from carboxylate) | Chains, Sheets |

| Hydrogen Bond | C-H (from Cp ring) | Cl -C (from CCl₃) | Cross-linking of chains |

Derivatives and Analogues: Comparative Academic Studies

Synthesis and Characterization of Other Titanocene(IV) Carboxylate Complexes

The synthesis of titanocene(IV) dicarboxylates, including the trichloroacetate (B1195264) derivative, typically involves the nucleophilic substitution of the chloride ligands in titanocene (B72419) dichloride (Cp₂TiCl₂). Common methods utilize sodium or silver salts of the corresponding carboxylic acid. mdpi.comnih.gov The reaction with sodium carboxylates is a straightforward and widely used method, suitable for a range of carboxylic acids that are strong enough to form stable sodium salts. mdpi.com An alternative approach involves the reaction of titanocene dichloride with silver carboxylates, which often proceeds under milder conditions and can lead to higher yields due to the precipitation of silver chloride, driving the reaction forward. nih.gov Another synthetic route is the reaction of dimethyltitanocene with the carboxylic acid itself. mdpi.comnih.gov

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure. In ¹H NMR spectra, the signals corresponding to the cyclopentadienyl (B1206354) (Cp) protons are indicative of the titanocene framework. mdpi.com For ¹³C NMR, the resonances of the Cp carbons and the carboxylate carbons provide further structural confirmation. mdpi.com In cases where the carboxylate ligand contains fluorine, ¹⁹F NMR is also employed. mdpi.com

Infrared (IR) spectroscopy is another key characterization tool, particularly for identifying the coordination mode of the carboxylate ligand to the titanium center. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group (νₐₛ(COO) and νₛ(COO)) and their separation (Δν = νₐₛ - νₛ) can distinguish between monodentate, bidentate chelating, and bridging coordination modes. researchgate.netlibretexts.orgresearchgate.net X-ray crystallography provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths and angles, such as the Ti-O and Ti-Cp (centroid) distances. mdpi.comresearchgate.net

Table 1: General Synthetic Methods for Titanocene(IV) Dicarboxylates

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Sodium Salt Route | Cp₂TiCl₂, Sodium Carboxylate | Heating in an organic solvent (e.g., benzene) | Simple, widely applicable mdpi.com | May require elevated temperatures mdpi.com |

| Silver Salt Route | Cp₂TiCl₂, Silver Carboxylate | Room temperature in an organic solvent | High yields, mild conditions nih.gov | Preparation of silver salts can be laborious nih.gov |

| Dimethyltitanocene Route | Cp₂Ti(CH₃)₂, Carboxylic Acid | Room temperature | Mild conditions, suitable for labile acids mdpi.com | Requires synthesis of dimethyltitanocene |

Structure-Reactivity Relationships within Carboxylate-Ligated Titanocenes

The electronic properties of the carboxylate ligands significantly influence the reactivity of titanocene(IV) dicarboxylates. The presence of electron-withdrawing or electron-donating groups on the carboxylate moiety can alter the electronic environment around the titanium center, which in turn affects the complex's redox potential and stability. mdpi.comnih.gov

For titanocene bis(trichloroacetate), the three chlorine atoms on the acetate (B1210297) group are strongly electron-withdrawing. This is expected to make the titanium center more electrophilic and, consequently, more susceptible to reduction. Cyclic voltammetry studies on various titanocene dicarboxylates have shown that the reduction potential of the Ti(IV)/Ti(III) couple is dependent on the nature of the substituents on the carboxylate ligand. mdpi.comnih.gov Complexes with electron-withdrawing groups exhibit less negative reduction potentials, indicating they are more easily reduced. nih.gov This enhanced reducibility can be a crucial factor in potential applications where a redox step is involved. mdpi.com

Table 2: Expected Influence of Trichloroacetate Ligand on Reactivity

| Property | Influence of Trichloroacetate Ligand | Rationale |

| Redox Potential (Ti(IV)/Ti(III)) | Less negative (easier to reduce) | Strong electron-withdrawing effect of CCl₃ group nih.gov |

| Lewis Acidity of Ti Center | Increased | Electron withdrawal from the titanium center caltech.edu |

| Hydrolytic Stability | Potentially enhanced compared to Cp₂TiCl₂ | Carboxylate ligands can be more hydrolytically stable than chloride ligands mdpi.comnih.gov |

Comparison with Related Titanocene Dihalides (e.g., Cp₂TiCl₂) in Terms of Chemical Behavior

A key point of comparison between titanocene bis(trichloroacetate) and titanocene dichloride (Cp₂TiCl₂) is their hydrolytic stability. Titanocene dichloride is known to be highly susceptible to hydrolysis in aqueous media, which has been cited as a reason for its limited efficacy in certain applications. mdpi.comwikipedia.org In contrast, titanocene dicarboxylates, in general, exhibit greater resistance to hydrolysis. mdpi.comnih.gov This increased stability is attributed to the stronger and often bidentate coordination of the carboxylate ligands compared to the chloride ligands. mdpi.com Kinetic studies on the hydrolysis of various titanocene derivatives have shown that the carboxylate complexes remain intact for longer periods in aqueous solutions compared to Cp₂TiCl₂. anu.edu.auanu.edu.auresearchgate.net

The electronic environment at the titanium center also differs significantly. The chloride ligands in Cp₂TiCl₂ are less electron-withdrawing than the trichloroacetate ligands. This makes the titanium center in titanocene bis(trichloroacetate) more electron-deficient and a stronger Lewis acid. This difference in Lewis acidity can influence their reactivity towards Lewis bases and their catalytic activity in various organic transformations. caltech.edursc.orgacs.orgnih.gov

In terms of redox behavior, while both are Ti(IV) complexes, the specific ligands dictate the ease of reduction to Ti(III) species. wikipedia.orgnih.govacs.orgwikipedia.org The electron-withdrawing nature of the trichloroacetate groups in titanocene bis(trichloroacetate) would likely facilitate this reduction compared to the dichloride analogue. nih.gov

Table 3: Comparative Properties of Titanocene Bis(trichloroacetate) and Titanocene Dichloride

| Property | Titanocene Bis(trichloroacetate) (Expected) | Titanocene Dichloride |

| Hydrolytic Stability | More stable mdpi.comnih.gov | Less stable, rapid hydrolysis mdpi.comanu.edu.au |

| Lewis Acidity of Ti | Higher | Lower |

| Redox Potential (Ti(IV)/Ti(III)) | Less negative (easier reduction) nih.gov | More negative |

| Solubility | Dependent on the specific carboxylate | Moderately soluble in some organic solvents, sparingly in water chemicalbook.com |

Heterometallic Titanocene Derivatives and Their Chemical Behavior

While specific heterometallic derivatives originating directly from titanocene bis(trichloroacetate) are not extensively documented, the broader field of heterometallic titanocene chemistry offers insights into potential transformations. Heterometallic complexes incorporating a titanocene unit alongside another metal can exhibit unique chemical and physical properties arising from the interaction between the different metal centers. nih.gov

The synthesis of such complexes often involves the use of titanocene precursors with functionalized cyclopentadienyl rings that can act as ligands for a second metal. For instance, titanocene derivatives with phosphine-functionalized Cp rings have been used to synthesize heterobimetallic Ti-Au, Ti-Pd, and Ti-Pt complexes. nih.gov These complexes have shown enhanced stability compared to the parent titanocene dichloride. nih.gov

Another approach involves the reaction of titanocene species with other metal complexes. For example, the reduction of titanocene dichloride in the presence of lanthanide metals can lead to the formation of heterobimetallic Ti-Ln complexes. nih.gov The chemical behavior of these heterometallic derivatives is often distinct from their mononuclear precursors, with altered redox properties and reactivity.

Studies on Zirconocene (B1252598) and Hafnocene Analogues for Comparative Insight

A key difference between titanium, zirconium, and hafnium metallocenes lies in their reactivity, which is influenced by the size and electronic properties of the metal center. For instance, in olefin polymerization catalysis, hafnocene catalysts often exhibit different activities and abilities to incorporate comonomers compared to their zirconocene counterparts. Generally, hafnium complexes are less reactive than their zirconium analogues.

The stability of the metal-ligand bond also varies down the group. The increased size of zirconium and hafnium can lead to different coordination geometries and bond strengths compared to titanium. These differences would likely manifest in the hydrolytic stability and reactivity of their respective bis(trichloroacetate) complexes. While titanocene complexes have been widely studied for their biological activity, zirconocene and hafnocene analogues are less explored in this context but offer potential for comparative studies to elucidate mechanisms of action.

Future Research Directions and Challenges in Organotitanium Chemistry

Design of Novel Ligand Systems for Tunable Reactivity and Selectivity

A primary frontier in organotitanium chemistry is the rational design of ligand systems to precisely control the reactivity and selectivity of titanocene (B72419) complexes. The cyclopentadienyl (B1206354) (Cp) rings and the ancillary ligands, such as the trichloroacetate (B1195264) groups in titanocene bis(trichloroacetate), are key levers for tuning the catalyst's performance.

Future research will likely focus on:

Electronically Modified Cyclopentadienyl Ligands: Introducing electron-donating or electron-withdrawing substituents onto the Cp rings can systematically alter the electronic environment of the titanium center. This, in turn, influences the catalyst's redox potential and its propensity to engage in specific reaction pathways. For instance, modifying the Cp ligand with electron-withdrawing groups can enhance the Lewis acidity of the titanium center, potentially leading to novel catalytic activities.

Sterically Demanding Ligands: The steric bulk of the ligands plays a crucial role in controlling the selectivity of catalytic reactions, particularly in stereoselective synthesis. The design of bulky Cp ligands or ancillary ligands can create specific chiral pockets around the metal center, enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation.

Bridged and Constrained-Geometry Catalysts: Introducing bridges between the two Cp rings (ansa-titanocenes) or designing constrained-geometry catalysts can significantly impact the catalytic properties. These modifications can enhance catalyst stability and influence monomer insertion and polymer properties in polymerization catalysis.

| Ligand Modification Strategy | Desired Effect on Titanocene Catalyst | Potential Application |

| Electron-withdrawing Cp substituents | Increased Lewis acidity, higher redox potential | Catalysis of reactions requiring strong Lewis acids |

| Electron-donating Cp substituents | Increased electron density at Ti, lower redox potential | Reductive catalysis, activation of less reactive substrates |

| Bulky ancillary ligands | Enhanced stereoselectivity | Asymmetric synthesis |

| Bridged Cp ligands (ansa-metallocenes) | Increased catalyst stability, controlled polymer microstructure | Stereospecific olefin polymerization |

Development of More Robust and Hydrolytically Stable Catalysts for Specific Reactions

A significant hurdle for the practical application of many titanocene catalysts, including titanocene dichloride, is their sensitivity to air and moisture. The hydrolysis of titanocene complexes can lead to the formation of inactive titanium oxides. The development of more robust and hydrolytically stable catalysts is therefore a critical research area.

Strategies to enhance catalyst stability include:

Encapsulation and Immobilization: Supporting titanocene catalysts on solid matrices such as silica (B1680970), polymers, or metal-organic frameworks (MOFs) can protect the active sites from decomposition and facilitate catalyst recycling.

Hydrolysis-Resistant Ligands: The incorporation of ligands that are less prone to hydrolysis can significantly improve the catalyst's lifetime. For example, the use of bidentate or polydentate ancillary ligands can create more stable chelate complexes that are less susceptible to ligand dissociation and subsequent hydrolysis. Research has shown that certain carboxylate ligands can enhance the hydrolytic stability of titanocene derivatives compared to their dichloride counterparts. nih.gov

Mechanistic Elucidation of Complex Reaction Pathways via Advanced In Situ Techniques

A deep understanding of reaction mechanisms is paramount for the rational design of improved catalysts. Future research will increasingly rely on advanced in situ spectroscopic and analytical techniques to probe the intricate details of titanocene-catalyzed reactions as they occur.

Key techniques and their potential contributions include:

In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the formation and transformation of catalytic intermediates, helping to identify the active species and elucidate the catalytic cycle.

X-ray Absorption Spectroscopy (XAS): XAS can provide valuable information about the oxidation state and coordination environment of the titanium center throughout the catalytic process.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental studies. They can be used to model reaction pathways, calculate transition state energies, and predict the effect of ligand modifications on catalyst performance. researchgate.net

A combined experimental and computational approach will be crucial for unraveling the complex mechanisms of reactions catalyzed by titanocene complexes.

Integration with Artificial Intelligence and Machine Learning for Predictive Research in Organometallic Synthesis and Catalysis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of organometallic catalysts. eurekalert.org These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions, accelerating the research and development process.

Future applications of AI and ML in this field include:

Predictive Modeling of Catalyst Performance: ML models can be trained on existing experimental data to predict the performance of new, untested catalyst candidates. chemistryviews.org This can significantly reduce the number of experiments required, saving time and resources. For example, models can be developed to predict the enantioselectivity of a chiral titanocene catalyst based on the structural features of its ligands.

Inverse Design of Catalysts: Generative ML models can be used for the "inverse design" of catalysts. mikkelschmidt.dkrsc.orgchemrxiv.org In this approach, the desired catalytic property is specified, and the model generates novel molecular structures that are predicted to exhibit that property. This opens up exciting possibilities for discovering entirely new classes of high-performance catalysts.

Automated Reaction Optimization: AI-powered robotic platforms can be used to automate the process of reaction optimization, systematically varying reaction parameters to find the optimal conditions for a given catalytic transformation.

| AI/ML Application | Description | Potential Impact on Titanocene Research |

| Predictive Modeling | Training models to predict catalyst activity and selectivity based on molecular descriptors. | Faster screening of potential titanocene bis(trichloroacetate) derivatives. |

| Inverse Design | Generating novel catalyst structures with desired properties using generative models. | Discovery of new, highly efficient titanocene-based catalysts. |

| Automated Optimization | Using robotic systems guided by AI to rapidly find optimal reaction conditions. | Accelerated development of practical applications for titanocene catalysis. |

Exploration of New Applications in Advanced Materials Science (Non-Biological Contexts)

Beyond their use in catalysis, titanocene derivatives hold promise for the development of advanced materials with unique properties. The incorporation of the titanocene moiety into polymer backbones or as-pendant groups can impart desirable characteristics such as thermal stability, conductivity, and novel optical or electronic properties.

Promising research directions in this area include:

Titanocene-Containing Polymers: The polymerization of vinyl-functionalized titanocenes or the use of titanocene derivatives as co-monomers can lead to the synthesis of novel polymers. These materials could find applications as specialty plastics, coatings, or membranes. Research has demonstrated the synthesis of polymers from the reaction of titanocene dichloride with various organic linkers. researchgate.net

Precursors for Ceramic Materials: Titanocene complexes can serve as precursors for the synthesis of titanium-containing ceramic materials, such as titanium carbide (TiC) and titanium nitride (TiN), through processes like chemical vapor deposition (CVD) or pyrolysis. These materials are known for their hardness, high melting points, and wear resistance.

Luminescent Materials: Certain titanocene complexes exhibit photoluminescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and sensors. acs.org The electronic properties of titanocene bis(trichloroacetate) could be particularly interesting to explore in this context.

Addressing Grand Challenges in Organometallic Chemistry Using Titanocene Systems

Organometallic chemistry is central to addressing some of the most pressing global challenges, including the transition to a sustainable energy economy and the development of greener chemical processes. Titanocene-based systems, with their rich and tunable chemistry, are well-positioned to contribute to these efforts. researchgate.netfrontiersin.orgacs.orgsolubilityofthings.comacs.org

Key areas where titanocene chemistry can make an impact include:

Sustainable Catalysis: The development of catalysts based on earth-abundant and non-toxic metals like titanium is a major goal of green chemistry. core.ac.uk Titanocene catalysts can be designed to operate under mild conditions and with high atom economy, reducing waste and energy consumption.

Activation of Small Molecules: The activation and functionalization of small, abundant molecules like carbon dioxide (CO2), nitrogen (N2), and methane (B114726) (CH4) are grand challenges in chemistry. The unique electronic and steric properties of titanocene complexes could be harnessed to develop novel catalytic systems for these transformations.

Polymer Upcycling and Degradation: Titanocene-based catalysts could potentially be developed for the chemical recycling of polymers, breaking them down into valuable monomers or other chemical feedstocks. This would contribute to a more circular economy for plastics.

The continued exploration of the fundamental chemistry of titanocene complexes, including derivatives like titanocene bis(trichloroacetate), will be crucial for unlocking their full potential to address these and other grand challenges in the years to come.

Q & A

Q. What are the recommended synthetic routes for preparing titanocene bis(trichloroacetate) in laboratory settings?

Titanocene bis(trichloroacetate) can be synthesized via ligand substitution reactions starting from titanocene dichloride (Cp₂TiCl₂). A common method involves transmetalation with trichloroacetic acid derivatives under inert conditions. For example, hydridolithiation of fulvenes followed by transmetalation with TiCl₄ and subsequent ligand exchange with trichloroacetate anions can yield the target compound . Key steps include rigorous moisture exclusion and purification via recrystallization in aprotic solvents.

Q. How should titanocene bis(trichloroacetate) be handled to minimize hydrolysis during experimental procedures?

Hydrolysis is a critical stability concern. Store the compound in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert gas (e.g., argon). Dilution with deuterated water (D₂O) can suppress hydrolysis during NMR characterization . Avoid aqueous buffers in cytotoxicity assays unless hydrolysis kinetics are explicitly studied.

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of titanocene bis(trichloroacetate)?

- EFISH (Electric-Field-Induced Second Harmonic) : Measures hyperpolarizability (β) to evaluate nonlinear optical properties, revealing electron cloud deformation in the trichloroacetate ligands .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) transitions in the 400–600 nm range, correlating with redox activity .

- ¹H/¹³C NMR in DMSO-d₆ : Tracks ligand exchange dynamics and hydrolysis by observing shifts in cyclopentadienyl (Cp) and trichloroacetate resonances .

Q. How does the hydrolysis behavior of titanocene bis(trichloroacetate) in DMSO solutions affect its bioactivity in cytotoxicity assays?

Hydrolysis generates cyclopentadiene and trichloroacetic acid byproducts, which may confound cytotoxicity results. Studies show >90% hydrolysis occurs within 24 hours at 10 mM concentrations in DMSO, but dilution to ≤6 mM with D₂O reduces hydrolysis to <10%. Pre-dilution protocols are essential to isolate the bioactivity of the intact complex .

Q. What mechanistic insights can be gained from studying titanocene bis(trichloroacetate)'s role in visible-light-initiated polymerization?

The compound acts as a photoinitiator by absorbing visible light (λ ≈ 450 nm), generating Ti³⁺ radicals that abstract hydrogen from monomers like methyl methacrylate (MMA). Polymerization rates follow pseudo-first-order kinetics relative to titanocene concentration. Mechanistic studies using ESR spectroscopy can identify radical intermediates and optimize initiator efficiency .

Methodological Considerations

Q. Data Contradiction Analysis :

- Discrepancies in hydrolysis rates between studies may arise from differences in solvent purity, Ti-O bond lability, or measurement techniques (e.g., NMR vs. UV-Vis). Always report solvent water content and storage duration .

- Conflicting cytotoxicity results could stem from hydrolysis byproducts; include controls with trichloroacetic acid and cyclopentadiene to isolate the titanocene’s effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.